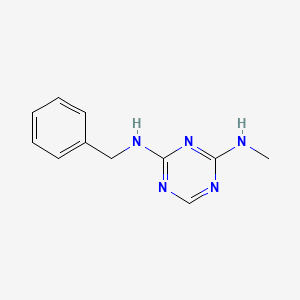![molecular formula C14H12FN3O B13458732 3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)
3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their wide range of biological activities, including antibacterial, antitumor, anti-inflammatory, and cytotoxic properties
Vorbereitungsmethoden
The synthesis of 3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide typically involves the condensation of 3-fluorobenzohydrazide with 2-acetylpyridine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours . The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.
Analyse Chemischer Reaktionen
3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced hydrazide.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazides.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound has shown promise in biological studies due to its antibacterial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as urease, which is involved in the hydrolysis of urea . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the reaction, thereby exerting its inhibitory effect. Additionally, the compound may interact with other cellular targets, leading to its antibacterial and antitumor activities.
Vergleich Mit ähnlichen Verbindungen
3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide can be compared with other similar compounds, such as:
4-bromo-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide: This compound has a bromine atom instead of a fluorine atom.
2-hydroxy-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide: This compound has a hydroxyl group instead of a fluorine atom.
2-fluoro-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
The uniqueness of 3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H12FN3O |
|---|---|
Molekulargewicht |
257.26 g/mol |
IUPAC-Name |
3-fluoro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C14H12FN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+ |
InChI-Schlüssel |
ZSZLEMRWGJFNOD-LICLKQGHSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C2=CC=CC=N2 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)F)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


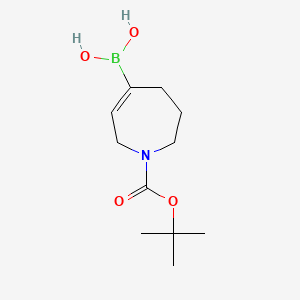

![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
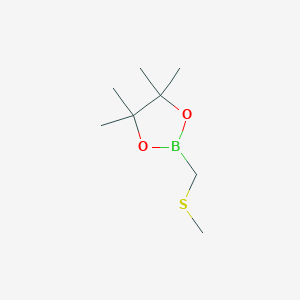
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
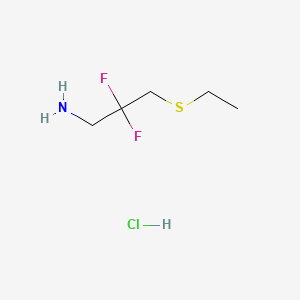
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
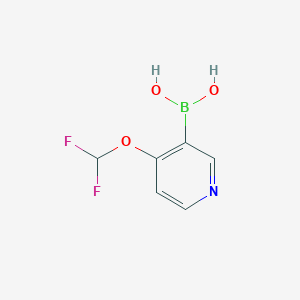
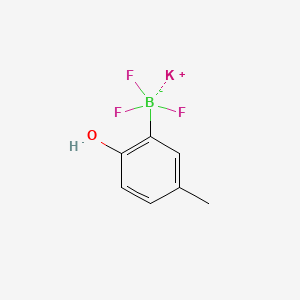
![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)


